B1578674 A3-APO

A3-APO

Cat. No.: B1578674
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A3-APO is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate A3-APO’s in vivo efficacy against multidrug-resistant Gram-negative pathogens?

Researchers commonly employ murine infection models, such as female CD-1 mice (20–25 g) infected with Acinetobacter baumannii BAA-1805 or Klebsiella pneumoniae. Dosage regimens (e.g., 5–40 mg/kg via intramuscular or intraperitoneal routes) and survival rates are tracked alongside bacterial load reduction in organs like the spleen and liver. Metrics include time-to-death analyses and comparative efficacy against standard antibiotics like imipenem .

Q. How is this compound’s dual mechanism of action validated in experimental settings?

The peptide’s membrane-lytic activity is assessed via bacterial membrane permeability assays (e.g., propidium iodide uptake), while its intracellular targeting of DnaK is confirmed through competitive binding studies using purified DnaK proteins and fluorescence polarization assays. Synergy with antibiotics like imipenem further supports dual mechanisms, as seen in fractional inhibitory concentration (FIC) indices ≤0.5 .

Q. What methodologies are used to quantify this compound’s stability in biological matrices?

Stability is evaluated using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to track degradation kinetics in serum. For example, this compound exhibits a half-life of ~230 minutes in 25% murine serum, with metabolic profiles compared across in vitro (serum) and in vivo (blood, organ homogenates) conditions. Dose adjustments are calculated based on degradation rates to maintain therapeutic efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro stability data and in vivo pharmacokinetics?

Discrepancies arise due to differential protease activity across biological matrices. To address this, parallel stability assays in murine serum, whole blood, and organ lysates are conducted. Pharmacokinetic modeling (e.g., non-compartmental analysis) is applied to estimate effective doses, accounting for metabolic byproducts like Chex1-Arg20, which retain antimicrobial activity despite the parent compound’s degradation .

Q. What methodological considerations are critical for designing combination therapy studies with this compound?

Key factors include:

  • Dose optimization : Sub-therapeutic this compound doses (e.g., 0.5 mg/kg) combined with imipenem reduce resistance emergence while maintaining synergy (FIC = 0.08 for K. pneumoniae) .
  • Timing of administration : Delayed antibiotic dosing (4–12 hours post-infection) mimics clinical scenarios and tests this compound’s prophylactic potential .
  • Resistance monitoring : Serial passage assays track resistance development, focusing on membrane permeability and DnaK mutation rates .

Q. How do researchers analyze contradictory data on this compound-induced resistance mechanisms?

Contradictions arise from in vitro vs. in vivo resistance profiles. For example, Chex1-Arg20 (this compound’s metabolite) rapidly induces resistance in vitro via reduced membrane affinity, but in vivo resistance is mitigated by immune clearance. Methodologies include:

  • Transcriptomic profiling : RNA sequencing of resistant strains identifies upregulated efflux pumps or stress-response pathways.
  • In vivo passaging : Repeated infection cycles in mice assess resistance stability under immune pressure .

Q. What statistical frameworks are used to evaluate this compound’s therapeutic index (TI) in preclinical studies?

TI is calculated as the ratio of median lethal dose (LD₅₀) to effective dose (ED₉₀). For this compound, a TI >12 (vs. polymyxin B’s TI = 5–6) is derived from dose-response curves in murine toxicity and efficacy models. Kaplan-Meier survival analysis and log-rank tests validate significance, with Bonferroni corrections for multiple comparisons .

Properties

bioactivity

Antibacterial

sequence

RPDKPRPYLPRPRPPRPVR

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.